molecular formula C13H24N2O2 B6610493 tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2769698-71-5

tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6610493
CAS No.: 2769698-71-5
M. Wt: 240.34 g/mol
InChI Key: RLWUEZNOKJVPRL-UHFFFAOYSA-N
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Description

Tert-butyl 7-(methylamino)-4-azaspiro[25]octane-4-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization Reaction: The formation of the spirocyclic core is achieved through a cyclization reaction involving a suitable precursor.

    Amidation: Introduction of the carboxylate group is done via amidation reactions.

    Methylation: The methylamino group is introduced through methylation reactions using methylating agents such as methyl iodide.

    Protection and Deprotection: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality, which can be later deprotected under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and chemical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate
  • Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate

Uniqueness

Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14-4)9-13(15)6-7-13/h10,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWUEZNOKJVPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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